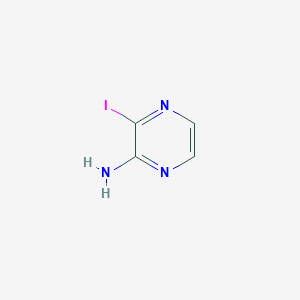

3-Iodopyrazin-2-amine

Übersicht

Beschreibung

“3-Iodopyrazin-2-amine” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a heteroaryl halide that undergoes microwave-assisted coupling with heterocyclic compounds (pyrazole, imidazole, pyrrole and indole) to afford the corresponding N-3-pyridinyl-substituted heterocyclic compounds .

Synthesis Analysis

The synthesis of “3-Iodopyrazin-2-amine” involves the derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde . This process is optimized for reproducible quantitative analysis in biological systems .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Iodopyrazin-2-amine” are determined by its molecular structure and composition. These properties include color, density, hardness, melting and boiling points, and many others . Unfortunately, specific details about the physical and chemical properties of “3-Iodopyrazin-2-amine” were not found in the search results.

Wissenschaftliche Forschungsanwendungen

Homogeneous Catalytic Aminocarbonylation

3-Iodopyrazin-2-amine serves as a substrate in palladium-catalyzed aminocarbonylation reactions. This process enables the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, which have potential biological importance. Through simple and double carbon monoxide insertions, researchers can obtain compounds of synthetic and biological interest under elevated carbon monoxide pressure (Takács et al., 2007).

Coordination Polymers and Crystal Structures

The reaction of CuI and 2-iodopyrazine in acetonitrile led to the discovery of new copper(I) iodide coordination polymers with significant structural dimorphism. This research unveiled two forms: intensely yellow crystals that transform into red crystals, the latter being the most stable at room temperature. These findings have implications for understanding the thermal behavior and decomposition processes of coordination polymers, as well as potential applications in materials science (Näther et al., 2003).

Synthetic Methodologies in Organic Chemistry

In another study, 3-Iodopyrazin-2-amine was utilized in palladium-catalyzed aminocarbonylation reactions to synthesize amino-substituted pyridylglyoxylamides. This methodological advancement highlights the compound's role in facilitating diverse synthetic routes, offering a pathway to synthesize compounds with multiple functional groups and potential pharmaceutical applications (Szőke et al., 2016).

Photocatalytic Organic Reactions

Research on organic triplet photosensitizers for aerobic photoorganocatalytic oxidative coupling of amines has shown that iodo-Bodipy derivatives, related to 3-Iodopyrazin-2-amine, exhibit strong absorption of visible light and long-lived triplet excited states. These properties make them excellent candidates for photocatalytic reactions, highlighting the broader application potential of iodopyrazine derivatives in photoredox catalysis (Huang et al., 2013).

Wirkmechanismus

Mode of Action

As a pyridine derivative, it may interact with its targets through various mechanisms, including hydrogen bonding, ionic interactions, and van der Waals forces. The presence of the iodine atom may also influence its reactivity and interaction with other compounds .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and its overall effect in a biological system .

Action Environment

Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of 3-Iodopyrazin-2-amine .

Eigenschaften

IUPAC Name |

3-iodopyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURJHURHSYPXPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70532787 | |

| Record name | 3-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodopyrazin-2-amine | |

CAS RN |

344329-41-5 | |

| Record name | 3-Iodopyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70532787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

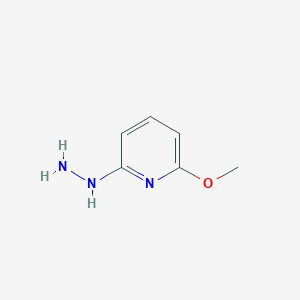

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)

![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)